2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide
CAS No.:
Cat. No.: VC9694597
Molecular Formula: C16H23N5O2
Molecular Weight: 317.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N5O2 |
|---|---|
| Molecular Weight | 317.39 g/mol |
| IUPAC Name | 2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide |
| Standard InChI | InChI=1S/C16H23N5O2/c1-11(2)7-8-17-15(22)10-20-16(23)6-5-14(19-20)21-13(4)9-12(3)18-21/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,22) |
| Standard InChI Key | NVBDVQSYROAJDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C)C)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C)C)C |
Introduction
Structural Features and Molecular Identity
Core Architecture
The molecule integrates three distinct heterocyclic systems:
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A pyridazinone ring (6-oxopyridazin-1(6H)-yl) at position 2, contributing electron-withdrawing properties and hydrogen-bonding capabilities.
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A 3,5-dimethylpyrazole substituent at position 3 of the pyridazinone, enhancing hydrophobic interactions and steric bulk .
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An N-(3-methylbutyl)acetamide side chain, which introduces flexibility and potential for hydrogen bonding via the amide group .
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide | |
| Molecular Formula | C₁₇H₂₄N₆O₂ | |
| Molecular Weight | 368.43 g/mol | |
| Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC(C)CC)C | |
| InChI Key | IORFVVOBEFBCFM-UHFFFAOYSA-N |
The pyridazinone ring’s ketone group at position 6 and the acetamide’s carbonyl moiety create polar regions, while the 3-methylbutyl chain and dimethylpyrazole enhance lipophilicity .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyridazinone-acetamide derivatives are typically synthesized via:
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Heterocyclization: Condensation of pyridazinone precursors with pyrazole derivatives under acidic or basic conditions .
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Amide Coupling: Reaction of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with 3-methylbutylamine using carbodiimide-based coupling agents.
A hypothetical route could involve:
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Step 1: Formation of the pyridazinone core via cyclocondensation of maleic hydrazide with diketones.
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Step 2: Introduction of the pyrazole moiety via nucleophilic substitution.
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Step 3: Acetylation of the side chain amine to form the acetamide .
Key Reactivity
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Pyridazinone Ring: Susceptible to nucleophilic attack at the ketone position, enabling functionalization (e.g., reduction to dihydropyridazine) .
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Acetamide Group: May undergo hydrolysis under strongly acidic or basic conditions to yield carboxylic acid derivatives .
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Pyrazole Ring: Participates in coordination chemistry with metal ions, potentially useful in catalytic applications.
Physicochemical Properties
Experimental and Predicted Data
The 3-methylbutyl chain (logP contribution: ~1.5) and dimethylpyrazole (logP ~0.7) dominate hydrophobicity, while the acetamide and pyridazinone groups counterbalance with polar surface area .
Biological Activities and Hypothesized Mechanisms
Enzymatic Interactions
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Kinase Inhibition: Structural analogs with pyridazinone-pyrazole hybrids exhibit inhibitory activity against cyclin-dependent kinases (CDKs) by competing with ATP binding .
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Antifungal Potential: Similar acetamide derivatives demonstrate moderate activity against Botrytis cinerea via disruption of fungal membrane integrity .
Pharmacokinetic Predictions
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Absorption: Moderate intestinal absorption due to balanced logP .
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the 3-methylbutyl chain serving as a metabolic hotspot .
Analytical Characterization
Spectroscopic Data
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¹H NMR: Key signals include pyridazinone H-4 (δ 8.2 ppm), pyrazole CH3 (δ 2.1–2.3 ppm), and acetamide NH (δ 6.5 ppm).
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Mass Spectrometry: Expected molecular ion at m/z 369.2 [M+H]⁺ with fragmentation peaks at m/z 212 (pyridazinone-pyrazole) and 156 (3-methylbutylacetamide).
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